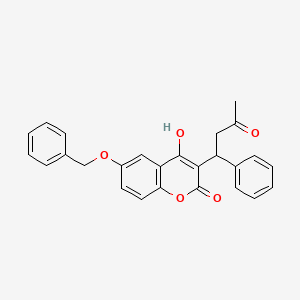
6-Benzyloxy Warfarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Benzyloxy Warfarin is a derivative of Warfarin, a well-known anticoagulant. This compound is characterized by the presence of a benzyloxy group at the 6th position of the Warfarin molecule. It is primarily used in proteomics research and has a molecular formula of C26H22O5 with a molecular weight of 414.45.
准备方法
The synthesis of 6-Benzyloxy Warfarin involves several steps. One common method includes the reaction of Warfarin with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow reactions and the use of automated synthesis equipment.
化学反应分析
6-Benzyloxy Warfarin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide. The major product formed is the corresponding benzoic acid derivative.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols replace the benzyloxy group, forming new derivatives.
科学研究应用
6-Benzyloxy Warfarin has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives, which are valuable in medicinal chemistry for their diverse biological activities.
Biology: In proteomics, it is used to study protein interactions and modifications due to its ability to act as a probe.
Medicine: While not directly used as a therapeutic agent, its derivatives are explored for potential anticoagulant and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes, particularly in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 6-Benzyloxy Warfarin is similar to that of Warfarin. It acts as a vitamin K antagonist, inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the regeneration of reduced vitamin K, which is essential for the γ-carboxylation of clotting factors II, VII, IX, and X. As a result, the synthesis of these clotting factors is impaired, leading to anticoagulation.
相似化合物的比较
6-Benzyloxy Warfarin can be compared with other Warfarin derivatives and vitamin K antagonists:
Warfarin: The parent compound, widely used as an anticoagulant.
Coumarin: The core structure of Warfarin, known for its diverse pharmacological activities.
Phenprocoumon: Another vitamin K antagonist with a longer half-life than Warfarin.
Dabigatran: A direct thrombin inhibitor, representing a different class of anticoagulants.
The uniqueness of this compound lies in its specific structural modification, which allows for unique interactions in biological systems and provides a valuable tool for research applications.
属性
IUPAC Name |
4-hydroxy-3-(3-oxo-1-phenylbutyl)-6-phenylmethoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c1-17(27)14-21(19-10-6-3-7-11-19)24-25(28)22-15-20(12-13-23(22)31-26(24)29)30-16-18-8-4-2-5-9-18/h2-13,15,21,28H,14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPCRNWFEICXBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)OCC4=CC=CC=C4)OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724542 |
Source


|
| Record name | 6-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30992-68-8 |
Source


|
| Record name | 4-Hydroxy-3-(3-oxo-1-phenylbutyl)-6-(phenylmethoxy)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30992-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
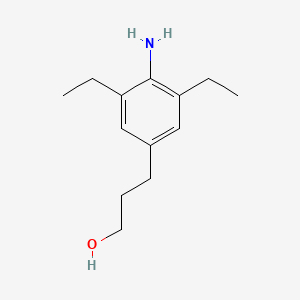
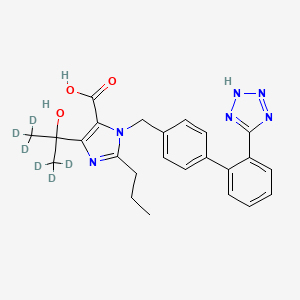
![3-[(3E)-3,7-dimethylocta-3,6-dien-2-yl]-4-hydroxy-5-methylchromen-2-one](/img/structure/B562577.png)
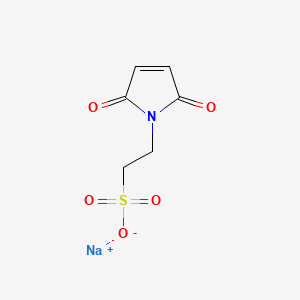

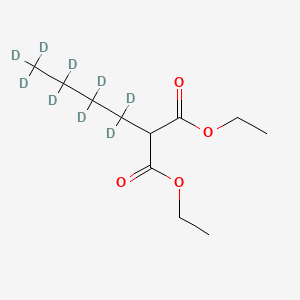
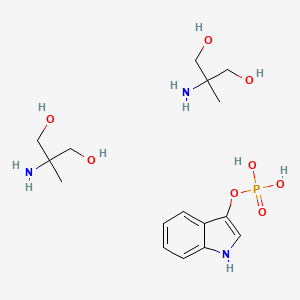

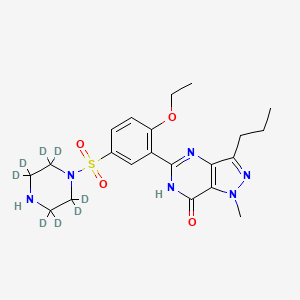

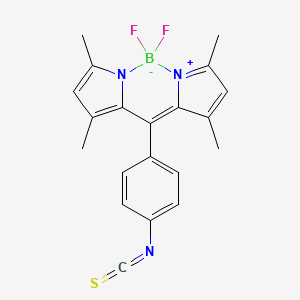
![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)
